molecular formula C7H10F2N4O B2990632 5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide CAS No. 2226034-29-1

5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide

Cat. No.: B2990632
CAS No.: 2226034-29-1
M. Wt: 204.181
InChI Key: PNCDSICITOPYHW-UHFFFAOYSA-N
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Description

5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide is a chemical compound characterized by its unique structure, which includes an amino group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring One common synthetic route includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions to form the pyrazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides can be used, often with a base to facilitate the reaction.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making them valuable in various chemical processes.

Biology: In biological research, 5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide can be used to study enzyme inhibition and protein interactions. Its structural features make it a useful tool in probing biological systems.

Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with biological targets can be harnessed to create new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Amino-2-(chloromethyl)-N,N-dimethylpyrazole-3-carboxamide

  • 5-Amino-2-(bromomethyl)-N,N-dimethylpyrazole-3-carboxamide

  • 5-Amino-2-(fluoromethyl)-N,N-dimethylpyrazole-3-carboxamide

Uniqueness: 5-Amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide stands out due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its chloro, bromo, and fluoro analogs. This unique feature can lead to distinct reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

5-amino-2-(difluoromethyl)-N,N-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N4O/c1-12(2)6(14)4-3-5(10)11-13(4)7(8)9/h3,7H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCDSICITOPYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NN1C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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